2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Description
2-(4-Bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a bromo substituent at position 4, a methyl group at position 5, and a pyridin-3-yl moiety at position 3 of the pyrazole ring.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-3-2-4-13-5-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKWJVIVSNOPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a synthetic compound that belongs to the pyrazole class of derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with a bromo group and a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.6 | Induction of apoptosis |
| A549 (Lung) | 8.2 | Cell cycle arrest |
| HCT116 (Colorectal) | 4.9 | Inhibition of proliferation |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that compounds with similar structures exhibit activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Mycobacterium abscessus | 8 µg/mL |
| Mycobacterium smegmatis | 6 µg/mL |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, the compound has potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), leading to reduced production of inflammatory mediators . This effect could be beneficial in treating conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The pyrazole and pyridine rings facilitate binding to various enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound in various biological assays. For example, a study highlighted the synthesis of multiple analogs, revealing that modifications to the pyrazole ring significantly impacted both solubility and bioactivity .
Case Study: Synthesis and Evaluation
A notable case involved the synthesis of a series of pyrazole derivatives where this compound was tested for its anticancer properties against several cell lines. The results indicated a promising profile with significant growth inhibition at low concentrations .
Scientific Research Applications
Overview
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the pyrazole class. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is being investigated for its potential therapeutic applications in various fields, including pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, leading to effective antimicrobial action.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored extensively. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which play a critical role in inflammation. Experimental models have shown that this compound can significantly reduce inflammation in carrageenan-induced edema models, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro studies have demonstrated notable cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis. In vivo studies using animal models have also shown reduced tumor growth rates compared to control groups, indicating promising therapeutic applications in oncology .
Case Studies and Research Findings
A comprehensive review of literature from recent years has summarized findings related to the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrazole derivatives against bacterial strains. Compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.
- Anticancer Studies : Research focusing on the cytotoxic effects of pyrazole derivatives showed that certain compounds could induce apoptosis in cancer cells. For instance, derivatives with similar structures demonstrated significant antiproliferative effects against colorectal cancer cell lines .
- Inflammation Models : In experiments involving carrageenan-induced paw edema models, compounds similar to this compound displayed a marked reduction in inflammation, supporting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazole derivatives with modifications at positions 3, 4, and 5 are extensively studied. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects: Bromine at position 4 is conserved in many analogs.
- Fluorinated Groups : Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) substituents at position 3 enhance lipophilicity and metabolic stability, critical for drug design .
- Aromatic vs. Aliphatic Substituents : Pyridin-3-yl (aromatic) vs. cyclopropyl (aliphatic) at position 3 influences electronic and steric profiles, affecting solubility and target affinity .
Physicochemical Properties
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is commonly synthesized via condensation of hydrazines with α,β-unsaturated carbonyl compounds or substituted aldehydes.
- A substituted aldehyde (bearing the methyl group) is reacted with hydrazine derivatives under reflux in methanol or ethanol.
- Acid catalysts such as p-toluenesulfonic acid (TosOH) can be used to promote cyclization.
- Reaction conditions typically involve heating at 60–80 °C for 12 hours to ensure complete ring closure.
Bromination at the 4-Position
- Bromination is achieved using N-bromosuccinimide (NBS) in acetonitrile at ambient temperature (~20–30 °C) for 5 hours.
- The reaction selectively brominates the 4-position of the pyrazole ring.
- Post-reaction workup involves extraction with dichloromethane, washing with brine, drying over Na2SO4, and concentration.
Introduction of the Acetic Acid Side Chain
- Alkylation of the pyrazole nitrogen with bromoacetic acid or its derivatives is performed.
- Alternatively, amidation followed by hydrolysis can be used.
- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation.
- Reactions are carried out in pyridine or other polar aprotic solvents at room temperature (~25 °C) for 12 hours.
- The product is purified by extraction and chromatography.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Substituted aldehyde + hydrazine, MeOH, TosOH, 70 °C, 12 h | Pyrazole intermediate |
| 2 | Bromination | NBS, CH_3CN, 20–30 °C, 5 h | 4-Bromo-substituted pyrazole |
| 3 | Cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | Pyridin-3-yl substitution at 3-position |
| 4 | Alkylation/Amidation | Bromoacetic acid or EDCI, pyridine, 25 °C, 12 h | Introduction of acetic acid side chain |
| 5 | Purification | Extraction, silica gel chromatography | Pure 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid |
Purification and Characterization
- The crude product is typically purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane.
- Final purification may involve preparative high-performance liquid chromatography (prep-HPLC).
- Characterization includes NMR (1H, 13C), mass spectrometry (MS), and purity assessment by HPLC.
- Typical purity achieved is ≥95%.
Research Findings and Optimization Notes
- The choice of catalyst and ligand in the cross-coupling step significantly affects yield and selectivity.
- Bromination with NBS is preferred over elemental bromine due to milder conditions and better regioselectivity.
- Using EDCI for acetic acid coupling improves reaction efficiency and reduces side products.
- Reaction times and temperatures have been optimized to balance conversion and minimize decomposition.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | Aldehyde + hydrazine, TosOH, MeOH | 70 | 12 | 70–85 | Acid catalysis enhances yield |
| Bromination | NBS, CH_3CN | 20–30 | 5 | 80–90 | Selective 4-position bromination |
| Cross-coupling | Pd2(dba)3, XantPhos, t-BuONa | 110 | 12 | 65–80 | Inert atmosphere required |
| Acetic acid coupling | Bromoacetic acid/EDCI, pyridine | 25 | 12 | 75–85 | Mild conditions preferred |
| Purification | Chromatography, prep-HPLC | Ambient | — | — | Purity ≥95% |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid and its analogs?
- Methodology :
- Cyclization Reactions : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted benzoic acid hydrazides, yielding pyrazole-oxadiazole hybrids. This method is effective for introducing halogen substituents (e.g., bromine) at the 4-position of the pyrazole core .
- Bromoacetyl Intermediates : React 2-chloro-1-(pyrazolyl)ethanone derivatives with nucleophiles (e.g., thiourea) to form thiazole-linked pyrazoles. Bromine incorporation can be achieved via electrophilic substitution or direct bromination of precursors .
- Condensation Strategies : Form pyrazole Mannich bases by reacting pyrazole-aldehyde Schiff bases with piperazine derivatives under acidic conditions, enabling functionalization at the 3-position .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization of pyrazole-acetic acid derivatives?
- Key Techniques :
- X-ray Diffraction : Resolve crystal structures to confirm substituent positions and hydrogen-bonding networks, as demonstrated for 5-acyloxypyrazole derivatives .
- IR Spectroscopy : Identify characteristic peaks for acetic acid moieties (C=O stretch at ~1720 cm⁻¹) and pyrazole N-H bonds (3400–3200 cm⁻¹) .
- NMR Analysis : Use - and -NMR to verify methyl groups (δ 2.0–2.5 ppm for CH₃) and pyridyl proton environments (δ 7.5–8.5 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?
- Analytical Framework :
- Substituent Effects : Compare activities of analogs with varying substituents (e.g., 4-bromo vs. 4-chloro). For example, 4-bromo groups enhance antibacterial activity due to increased lipophilicity, while 4-methoxy groups may reduce potency .
- Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial studies) and validate results using multiple cell lines or in vivo models (e.g., sea urchin embryo assays for antitubulin activity) .
- Receptor Binding Studies : Use σ₁ receptor binding assays to differentiate between structural analogs, as seen in studies of 1-arylpyrazole σ₁ antagonists .
Q. What methodologies optimize reaction conditions for complex pyrazole-based compounds?
- Computational-Experimental Integration :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s approach narrows optimal conditions by correlating computational data with experimental outcomes .
- Catalyst Screening : Optimize palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) using tert-butyl XPhos ligands and cesium carbonate bases, achieving >90% yields in multi-step syntheses .
Q. What strategies address challenges in multi-step synthesis involving palladium catalysts?
- Key Considerations :
- Stepwise Purification : Isolate intermediates (e.g., pyrazole carbonyl chlorides) via column chromatography to avoid side reactions .
- Temperature Control : Conduct Suzuki-Miyaura couplings at 40–100°C under inert atmospheres to prevent catalyst deactivation .
- Workup Protocols : Use hydrochloric acid hydrolysis to cleave protecting groups (e.g., methyl esters) without degrading the pyrazole core .
Q. How to evaluate pharmacological activity against specific targets like fatty acid amide hydrolase (FAAH)?
- Methodological Pipeline :
- In Vitro Binding Assays : Screen compounds using human FAAH enzyme assays, measuring IC₅₀ values. For example, 4-(2,2-difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxylic acid derivatives show sub-micromolar FAAH inhibition .
- In Vivo Models : Test anxiolytic or anti-inflammatory effects in rodent models, correlating FAAH modulation with behavioral outcomes .
- Selectivity Profiling : Cross-test against σ₂ receptors or carbonic anhydrase isoforms to ensure target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
